molecular formula C10H11N3O2 B13630445 2-(6-amino-2H-indazol-2-yl)propanoic acid

2-(6-amino-2H-indazol-2-yl)propanoic acid

Cat. No.: B13630445
M. Wt: 205.21 g/mol
InChI Key: KGXRIIRNBOLGJW-UHFFFAOYSA-N
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Description

2-(6-amino-2H-indazol-2-yl)propanoic acid: is a heterocyclic compound featuring an indazole core. Indazole derivatives are known for their diverse biological activities and are used in various medicinal applications, including anticancer, anti-inflammatory, and antimicrobial treatments . The presence of an amino group at the 6-position and a propanoic acid moiety makes this compound particularly interesting for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-amino-2H-indazol-2-yl)propanoic acid typically involves the formation of the indazole ring followed by functionalization. One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Transition metal-catalyzed reactions, such as Cu(II)-catalyzed cyclization, are also employed to achieve high yields and selectivity .

Industrial Production Methods: Industrial production methods often utilize catalyst-free conditions to minimize costs and environmental impact. For example, the synthesis can be performed using montmorillonite K-10 under an oxygen atmosphere, which avoids the need for expensive catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the indazole ring can yield dihydroindazole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or nitric acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: Nitroso-indazole derivatives.

    Reduction: Dihydro-indazole derivatives.

    Substitution: Halogenated indazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology: In biological research, 2-(6-amino-2H-indazol-2-yl)propanoic acid is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting kinases, which are crucial in various signaling pathways .

Medicine: The compound is being investigated for its anticancer properties. It has demonstrated the ability to inhibit the growth of certain cancer cell lines by interfering with cell proliferation pathways .

Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the production of various active ingredients .

Mechanism of Action

The mechanism of action of 2-(6-amino-2H-indazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are essential for cell growth and survival . This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis.

Comparison with Similar Compounds

  • 2-amino-3-(1H-indazol-3-yl)propanoic acid
  • 2-amino-3-(2H-indazol-3-yl)propanoic acid
  • 3-indazolealanine

Comparison: While these compounds share a similar indazole core, 2-(6-amino-2H-indazol-2-yl)propanoic acid is unique due to the specific positioning of the amino group and the propanoic acid moiety. This unique structure contributes to its distinct biological activities and synthetic versatility .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-(6-aminoindazol-2-yl)propanoic acid

InChI

InChI=1S/C10H11N3O2/c1-6(10(14)15)13-5-7-2-3-8(11)4-9(7)12-13/h2-6H,11H2,1H3,(H,14,15)

InChI Key

KGXRIIRNBOLGJW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C=C2C=CC(=CC2=N1)N

Origin of Product

United States

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